![molecular formula C7H15NO3 B1585656 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid CAS No. 7522-44-3](/img/structure/B1585656.png)
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
Overview
Description
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .
Synthesis Analysis
The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves catalytic protodeboronation of alkyl boronic esters . Another method involves the reaction of N-Boc-amino ester in hydrochloric acid .Molecular Structure Analysis
The molecular structure of Tris is represented by the formula (HOCH2)3CNH2 . It has a molar mass of 121.136 g·mol−1 .Chemical Reactions Analysis
Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . It also complexes with metal ions in solution .Physical And Chemical Properties Analysis
Tris appears as a white crystalline powder with a density of 1.328g/cm3 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water (~50 g/100 mL at 25 °C) and has an acidity (pKa) of 8.07 (conjugate acid) .Scientific Research Applications
Biochemistry Buffer
TRIS is widely used in biochemistry as a buffering agent. It helps maintain a constant pH in solutions which is crucial for many biochemical reactions .
Molecular Biology Laboratories
In molecular biology, TRIS buffers are used to stabilize the pH during DNA replication and transcription processes .
Chemical Analysis
TRIS serves as a primary standard to standardize acid solutions for chemical analysis, ensuring accurate and consistent results .
Cell Membrane Permeability
It is applied to cell membranes to increase permeability, which can be important for various cellular studies and drug delivery systems .
Hydrophilic Interaction Chromatography
Functionalized silica particles with TRIS are used in hydrophilic interaction chromatography, a technique for separating compounds based on their hydrophilicity .
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Trizma base, is to act as a buffering agent in biochemical and molecular biology applications . It is extensively used in the formulation of buffer solutions, especially for solutions of nucleic acids .
Mode of Action
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid interacts with its targets by maintaining the pH within the physiological range (pH 7 -9) applicable to most living organisms . It is characterized by its optimal pKa of 8.1, making it well-suited for this role .
Biochemical Pathways
The compound affects the biochemical pathways by providing a stable environment for biochemical reactions . It is used in various procedures such as lactate dehydrogenase assays, in situ hybridization, and protein extraction from cells .
Pharmacokinetics
It is known to be soluble in water, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid’s action are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for many biochemical reactions .
Action Environment
Environmental factors such as temperature and concentration can influence the action, efficacy, and stability of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid. For instance, the pH of a Tris buffer increases about 0.03 unit per °C decrease in temperature, and decreases 0.03-0.05 unit per ten-fold dilution .
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHHTGBNYQWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370029 | |
Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
CAS RN |
7522-44-3 | |
Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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